molecular formula C16H22ClFN2O2S2 B2923356 4-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane CAS No. 1421464-41-6

4-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane

Cat. No.: B2923356
CAS No.: 1421464-41-6
M. Wt: 392.93
InChI Key: UABADSZVESQNRX-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a sulfonyl group substituted at the 3-chloro-4-fluorophenyl position and a pyrrolidin-1-ylmethyl substituent. Its synthetic accessibility and structural complexity align with efforts to develop 3D fragment libraries for high-throughput screening .

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)sulfonyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O2S2/c17-15-10-14(4-5-16(15)18)24(21,22)20-8-3-9-23-12-13(20)11-19-6-1-2-7-19/h4-5,10,13H,1-3,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABADSZVESQNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a thiazepane ring, a sulfonyl group, and a pyrrolidine moiety, which contribute to its unique pharmacological properties. The molecular formula is C16H22ClFN2O3SC_{16}H_{22}ClFN_2O_3S, and it has a molecular weight of approximately 406.9 g/mol.

PropertyValue
Molecular FormulaC16H22ClFN2O3S
Molecular Weight406.9 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The pyrrolidine and thiazepane rings enhance binding affinities to specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction through caspase activation .

Antimicrobial Activity

Research has also suggested that this compound may possess antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests indicate effectiveness against Gram-positive bacteria, likely due to the disruption of bacterial cell wall synthesis .

Case Studies

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that related thiazepane derivatives inhibited the growth of MDM2-overexpressing cancer cells. The compound was shown to induce apoptosis through the mitochondrial pathway .
  • Antimicrobial Efficacy :
    • In another study, derivatives were tested against Staphylococcus aureus and E. coli. Results indicated significant inhibition zones, suggesting potential for development as an antibiotic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazepane Derivatives

3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane

This simpler analog lacks the (3-chloro-4-fluorophenyl)sulfonyl group. While it shares the thiazepane core and pyrrolidinylmethyl side chain, its discontinued commercial availability (CymitQuimica) suggests synthetic challenges or instability compared to the target compound.

1,4-Thiazepanones for BRD4 Inhibitors

Studies on 1,4-thiazepanones highlight their role in bromodomain (BRD4) inhibitor development. Unlike the target compound, these analogs often include ketone groups (thiazepanones) instead of sulfonyl substituents. The rigidification of the thiazepane ring in such derivatives improves binding specificity but complicates synthetic diversification, as noted in SAR studies .

Compound Core Structure Key Substituents Synthetic Accessibility Applications
Target Compound 1,4-Thiazepane (3-Cl-4-F-phenyl)sulfonyl, pyrrolidinyl Moderate (optimized routes) Kinase inhibition (hypothesized)
3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane 1,4-Thiazepane Pyrrolidinyl Discontinued Fragment screening (historical)
1,4-Thiazepanones 1,4-Thiazepanone Ketone, variable R-groups Challenging BRD4 inhibitors

Halogenated Aryl Sulfonyl Compounds

Dacomitinib (VIZIMPRO®)

Dacomitinib, a kinase inhibitor, shares the (3-chloro-4-fluorophenyl)amino group but incorporates a quinazoline core instead of a thiazepane. Its structural rigidity and amide linkage enhance binding to EGFR kinases, whereas the target compound’s sulfonyl group may favor alternative interactions (e.g., sulfonamide-protein hydrogen bonding) .

Benzodiazepine Derivatives

The European Patent Bulletin describes 7-nitro-5-phenyl-1-(pyrrolidin-1-ylmethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, which shares the pyrrolidinylmethyl group but replaces the thiazepane with a benzodiazepine ring. Benzodiazepines are typically associated with CNS activity, whereas the target compound’s sulfur-containing ring and sulfonyl group suggest distinct physicochemical properties (e.g., solubility, metabolic stability) .

Compound Core Structure Halogenated Aryl Group Biological Activity
Target Compound 1,4-Thiazepane 3-Cl-4-F-phenylsulfonyl Hypothesized kinase inhibition
Dacomitinib Quinazoline 3-Cl-4-F-phenylamino EGFR kinase inhibition
Benzo[e][1,4]diazepin-2-one Benzodiazepine None (phenyl substituent) CNS modulation (hypothesized)

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